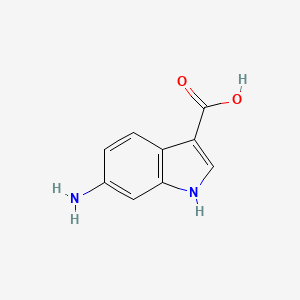

6-Amino-1h-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPIPLZGUYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292417 | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-29-1 | |

| Record name | 90417-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-amino-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic route, complete with experimental protocols, and provides a thorough characterization of the final compound using various spectroscopic techniques.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its indole scaffold, substituted with both an amino and a carboxylic acid group, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents.

Synthesis

The most common and efficient method for the synthesis of this compound involves a two-step process starting from indole. The first step is the nitration of the indole ring at the 6-position to yield 6-nitro-1H-indole-3-carboxylic acid, which is then subsequently reduced to the desired 6-amino derivative.

Step 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid

While a detailed experimental protocol for the direct synthesis of 6-nitro-1H-indole-3-carboxylic acid was not found in the immediate search, a general procedure for the nitrosation of indoles, which can be a related pathway, involves the use of sodium nitrite in an acidic medium. A more direct and relevant approach is the nitration of a suitable indole precursor. For the purpose of this guide, we will consider 6-nitro-1H-indole-3-carboxylic acid as a commercially available or readily synthesized starting material.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the nitro group in 6-nitro-1H-indole-3-carboxylic acid to an amino group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-1H-indole-3-carboxylic Acid

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product in high purity.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol [] |

| Melting Point | 207-209 °C[] |

| Boiling Point | 518.7 °C at 760 mmHg[] |

| Appearance | Solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Note: Specific experimental ¹H NMR data for this compound was not explicitly found in the search results. The following are predicted chemical shifts based on the analysis of related indole structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~10.0 | br s | 1H | Carboxylic acid O-H |

| ~7.8 | s | 1H | H2 |

| ~7.5 | d | 1H | H4 |

| ~6.8 | s | 1H | H7 |

| ~6.6 | dd | 1H | H5 |

| ~5.0 | br s | 2H | Amino N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific experimental ¹³C NMR data for this compound was not explicitly found in the search results. The following are predicted chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Carboxylic acid) |

| ~145.0 | C6 |

| ~136.0 | C7a |

| ~125.0 | C2 |

| ~122.0 | C3a |

| ~120.0 | C4 |

| ~110.0 | C5 |

| ~105.0 | C3 |

| ~100.0 | C7 |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | N-H stretch (indole and amino) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend (amino) |

| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 176.06 | [M]⁺ (Molecular Ion) |

| 131.06 | [M - COOH]⁺ |

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of various pharmacologically active compounds. The amino group at the 6-position can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships. The carboxylic acid at the 3-position provides a handle for amide bond formation, a common linkage in many drug molecules. This dual functionality makes it a key starting material for the development of inhibitors for various enzymes and receptors.

Conclusion

This technical guide has outlined a reliable synthetic pathway for the preparation of this compound via the reduction of its 6-nitro precursor. Detailed characterization data, including physical properties and expected spectroscopic signatures, have been provided to aid researchers in confirming the identity and purity of the synthesized compound. The versatility of this indole derivative makes it a significant tool for professionals in the field of drug discovery and development.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1H-indole-3-carboxylic acid is a derivative of the indole-3-carboxylic acid scaffold, a core structure found in various biologically active compounds. The presence of an amino group at the 6-position of the indole ring can significantly influence its physicochemical properties, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a general workflow for its characterization.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [][2] |

| Molecular Weight | 176.17 g/mol | [] |

| Melting Point | 207-209 °C | [][2] |

| Boiling Point | 518.7 °C at 760 mmHg | [][2] |

| Density | 1.509 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| Synonyms | 6-Aminoindole-3-carboxylic acid, NSC 82380 | [] |

| InChI | InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | [][2] |

| SMILES | C1=CC2=C(C=C1N)NC=C2C(=O)O | [] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are standard protocols for key experiments.

Determination of pKa by Potentiometric Titration

The pKa values of the amino and carboxylic acid groups can be determined by potentiometric titration.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Titrate the solution with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.

-

Continue the titration until the pH drops significantly and stabilizes at a low value.

-

Repeat the titration in a separate experiment using a standardized 0.1 M NaOH solution, adding small increments and recording the pH until it stabilizes at a high value.

-

Plot the pH values against the volume of titrant added for both titrations to generate titration curves.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The pKa of the carboxylic acid will be in the acidic range, and the pKa of the amino group will be in the basic range.

Determination of Aqueous Solubility by the Shake-Flask Method

The equilibrium solubility in water can be determined using the conventional shake-flask method.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid particles.

-

Dilute the clear supernatant to an appropriate concentration and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound at that temperature.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the protons, which provides information about the molecular structure.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Analysis: The IR spectrum is recorded, and the characteristic absorption bands are analyzed to identify functional groups present in the molecule, such as N-H stretches from the amino and indole groups, C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretches.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). The resulting mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound, and fragmentation patterns that can aid in structural elucidation.

Workflow and Pathway Diagrams

As specific signaling pathways for this compound are not well-documented, a general experimental workflow for its physicochemical characterization is presented below. This workflow is a logical representation of the steps a researcher would take to analyze a novel compound.

Caption: General workflow for the synthesis, characterization, and evaluation of a novel compound.

While a specific signaling pathway for this compound is not established, indole-3-carboxylic acid derivatives are known to be involved in plant defense mechanisms in organisms like Arabidopsis thaliana. The biosynthetic pathway provides context for the natural occurrence of related compounds.

Caption: Biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis.[3][4][5]

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties. While some data points, particularly pKa and solubility, require experimental validation, the provided methodologies offer a clear path for researchers to obtain this critical information. The inclusion of a general experimental workflow highlights the logical progression of compound characterization for drug discovery and development. Further research into the biological activities of this specific compound is warranted to elucidate its potential therapeutic applications and mechanisms of action.

References

- 2. This compound | 90417-29-1 [sigmaaldrich.com]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Amino-1H-indole-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the crystal structure of 6-Amino-1H-indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this report provides a comprehensive comparative analysis of its closely related halogenated analogs: 6-Bromo-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid. The crystallographic data for these surrogates provide valuable insights into the geometric and packing preferences of this class of indole derivatives, informing rational drug design and solid-state characterization.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 6-Bromo-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, allowing for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement

| Parameter | 6-Bromo-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid |

| Empirical Formula | C₉H₆BrNO₂ | C₉H₆FNO₂ |

| Formula Weight | 240.06 | 179.15 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.2229 (14) | 7.0054 (14) |

| b (Å) | 11.874 (2) | 11.699 (2) |

| c (Å) | 11.079 (2) | 9.2947 (19) |

| α (°) | 90 | 90 |

| β (°) | 108.37 (3) | 104.15 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 901.7 (3) | 738.7 (3) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.063 | Not Reported |

| wR-factor | 0.158 | Not Reported |

Table 2: Key Hydrogen Bond Geometries

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 6-Bromo-1H-indole-3-carboxylic acid[1] | O-H···O | 0.97 (9) | 1.67 (10) | 2.627 (5) | 169 (8) |

| 6-Bromo-1H-indole-3-carboxylic acid[1] | N-H···O | 0.86 | 2.16 | 2.928 (6) | 148 |

| 6-Fluoro-1H-indole-3-carboxylic acid | O-H···O | Not Reported | Not Reported | Not Reported | Not Reported |

| 6-Fluoro-1H-indole-3-carboxylic acid | N-H···O | Not Reported | Not Reported | Not Reported | Not Reported |

Inferred Structural Features of this compound

Based on the analysis of its bromo and fluoro analogs, the crystal structure of this compound is anticipated to exhibit similar characteristics. The indole ring system will be essentially planar. A key feature of the crystal packing is the formation of hydrogen-bonded dimers via the carboxylic acid groups.[1] These dimers are then further linked into layers or three-dimensional networks through hydrogen bonds involving the indole N-H group and the carboxylic oxygen atoms.[1] The amino group at the 6-position is expected to introduce additional hydrogen bonding capabilities, potentially leading to a more complex and robust hydrogen-bonding network compared to the halogenated derivatives. This could influence the crystal packing and ultimately affect physicochemical properties such as solubility and melting point.

Experimental Protocols

The following sections outline a generalized methodology for the synthesis, crystallization, and structural analysis of 6-substituted-1H-indole-3-carboxylic acids, based on established procedures for related compounds.

Synthesis of 6-Substituted-1H-indole-3-carboxylic Acids

A common route to indole-3-carboxylic acids involves the formylation of the corresponding indole followed by oxidation.

1. Vilsmeier-Haack Formylation of 6-Substituted Indole:

-

A solution of the 6-substituted indole in anhydrous dimethylformamide (DMF) is cooled in an ice bath.

-

A Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added dropwise to the indole solution with stirring.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified duration.

-

The reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH or K₂CO₃) to precipitate the 6-substituted-1H-indole-3-carbaldehyde.

-

The crude product is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

2. Oxidation to Carboxylic Acid:

-

The 6-substituted-1H-indole-3-carbaldehyde is suspended in a suitable solvent (e.g., aqueous acetone or an alcohol/water mixture).

-

An oxidizing agent, such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O), is added portion-wise while monitoring the reaction temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is worked up by filtering off the manganese dioxide (if KMnO₄ is used) or excess silver oxide.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 6-substituted-1H-indole-3-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation:

-

A saturated solution of the purified 6-substituted-1H-indole-3-carboxylic acid is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.

-

Crystals suitable for X-ray diffraction are typically formed over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data are processed, including integration of reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized logical relationship for structure-property analysis.

Caption: Generalized experimental workflow from synthesis to crystal structure determination.

References

Spectroscopic Profile of 6-Amino-1H-indole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Amino-1H-indole-3-carboxylic acid (CAS No. 90417-29-1). The information presented herein is essential for the identification, characterization, and quality control of this indole derivative in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from available scientific literature.

¹H NMR Spectral Data

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts for this compound are presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8-8.0 | s | - |

| H-4 | ~7.5-7.7 | d | ~8.5 |

| H-5 | ~6.7-6.9 | dd | ~8.5, ~2.0 |

| H-7 | ~6.9-7.1 | d | ~2.0 |

| -NH (indole) | ~11.0-12.0 | br s | - |

| -NH₂ (amino) | ~4.5-5.5 | br s | - |

| -COOH | ~12.0-13.0 | br s | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

¹³C NMR Spectral Data

Carbon NMR spectroscopy identifies the carbon skeleton of a molecule. The anticipated chemical shifts for the carbon atoms in this compound are as follows.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C-6 (C-NH₂) | ~145-150 |

| C-7a | ~135-140 |

| C-2 | ~125-130 |

| C-3a | ~120-125 |

| C-4 | ~115-120 |

| C-3 | ~105-110 |

| C-5 | ~100-105 |

| C-7 | ~95-100 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Indole & Amine) | 3200-3500 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| N-H bend (Amine) | 1590-1650 | Medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-N stretch (Amine) | 1250-1350 | Medium |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

| Ion | m/z |

| [M+H]⁺ | 177.06 |

| [M]⁺˙ | 176.06 |

| M represents the molecular ion. |

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained through standard analytical techniques. Detailed experimental protocols for acquiring such data are outlined below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is subtracted to obtain the final spectrum of the sample.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Parameters (ESI):

-

Ionization mode: Positive or negative

-

Capillary voltage: 3-5 kV

-

Drying gas flow: 5-12 L/min

-

Drying gas temperature: 200-350 °C

-

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate compound identification and support further research and development activities.

The Biological Versatility of 6-Amino-1H-indole-3-carboxylic Acid and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, 6-Amino-1H-indole-3-carboxylic acid serves as a crucial building block for the synthesis of novel therapeutic agents. While comprehensive biological data on the parent molecule itself is limited in publicly accessible literature, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of compounds derived from the this compound core, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.

Cytotoxic Activity of a 6-Aminoindole Derivative

A notable derivative, 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, a seco-CI-TMI analog, has been investigated for its cytotoxic effects. This compound functions as a DNA alkylating agent, a mechanism shared with potent antitumor antibiotics like CC-1065 and the duocarcins.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of the enantiomers of this amino-seco-CI-TMI analog was evaluated against a panel of Chinese Hamster Ovary (CHO) cell lines. The data, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.

| Cell Line | (+)-(S) Enantiomer IC50 (nM) | (-)-(R) Enantiomer IC50 (nM) |

| AA8 (repair-competent) | 240 | 700 |

| UV4 (nucleotide excision repair deficient) | Lower than AA8 (specific values not provided in abstract) | Lower than AA8 (specific values not provided in abstract) |

Data extracted from cytotoxicity studies on a derivative of 6-aminoindole.[1]

The (+)-(S) enantiomer demonstrated greater potency, being 3-fold more cytotoxic than the (-)-(R) enantiomer in the AA8 cell line.[1] The increased cytotoxicity observed in the UV4 cell line, which is deficient in DNA repair mechanisms, strongly suggests that DNA alkylation is the primary mode of action for this compound's cytotoxic effects.[1]

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of the compounds was determined using a standard cell viability assay. The general steps are outlined below:

-

Cell Culture: CHO cell lines (AA8 and UV4) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Exposure: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with a range of concentrations of the test compounds.

-

Incubation: The treated cells were incubated for a specified period (e.g., 4 hours).[1]

-

Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.

-

IC50 Determination: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Indole-3-Carboxylic Acid Derivatives

Derivatives of indole-3-carboxylic acid have been explored for their potential as antimicrobial agents. A study on dipeptide conjugates of indole-3-carboxylic acid revealed significant activity against a range of bacterial and fungal pathogens.[2]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for a series of novel indole dipeptide conjugates.

| Microorganism | Compound 6g MIC (µg/mL) | Compound 6i MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Escherichia coli | 12.5 | 25 | 15 | - |

| Candida albicans | 50 | 50 | - | 50 |

| Aspergillus niger | 80 | 80 | - | 100 |

Data extracted from in vitro antimicrobial studies on indole-3-carboxylic acid derivatives.[2]

Notably, compound 6g was found to be more potent against E. coli than the standard antibiotic ciprofloxacin.[2] Both compounds 6g and 6i exhibited antifungal activity against C. albicans comparable to fluconazole.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension.

-

Serial Dilution: The test compounds were serially diluted in a multi-well plate containing a suitable broth medium.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Signaling Pathways and Mechanisms of Action

The biological activities of indole derivatives are often attributed to their interaction with specific cellular targets and modulation of signaling pathways.

DNA Alkylation Pathway

The cytotoxic activity of the amino-seco-CI-TMI derivative is mediated by its ability to alkylate DNA, specifically at the N3 position of adenine within the minor groove. This covalent modification of DNA disrupts its normal function, leading to cell death.

Caption: DNA alkylation by a 6-aminoindole derivative leading to apoptosis.

Antimicrobial Mechanism of Action

Molecular docking studies on the antimicrobial dipeptide conjugates of indole-3-carboxylic acid suggest that their activity may stem from the inhibition of essential bacterial and fungal enzymes, such as DNA gyrase and lanosterol 14-alpha-demethylase, respectively.[2]

Caption: Proposed antimicrobial mechanisms of indole derivatives.

Experimental Workflow: Synthesis of Indole-3-Carboxylic Acid Dipeptide Conjugates

The synthesis of the antimicrobial dipeptide conjugates of indole-3-carboxylic acid was achieved through solid-phase peptide synthesis.[2]

Caption: Solid-phase synthesis workflow for indole dipeptide conjugates.

Conclusion and Future Directions

While the biological profile of this compound itself remains to be fully elucidated, the diverse and potent activities of its derivatives underscore the importance of this scaffold in drug discovery. The demonstrated anticancer and antimicrobial activities provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives, with an emphasis on establishing structure-activity relationships and identifying specific molecular targets. Furthermore, detailed mechanistic studies are warranted to fully understand the pathways through which these compounds exert their therapeutic effects. Such efforts will be crucial in unlocking the full potential of this compound as a foundation for the development of next-generation therapeutic agents.

References

6-Amino-1H-indole-3-carboxylic Acid Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-1H-indole-3-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and associated mechanisms of action of this promising class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization into esters and amides are crucial steps in the exploration of their therapeutic potential.

Synthesis of the Core Scaffold

A common route to this compound involves the reduction of a nitro group at the 6-position of the indole ring. The synthesis typically starts from a commercially available 6-nitroindole derivative.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid. This intermediate can be synthesized from 6-nitroindole through various methods, such as formylation followed by oxidation.

-

Step 2: Reduction of the Nitro Group. The nitro group of 6-nitro-1H-indole-3-carboxylic acid is reduced to an amino group. A common method involves the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) and acetic acid. The reaction mixture is typically stirred at room temperature until the reduction is complete.

-

Step 3: Isolation and Purification. The resulting this compound is then isolated by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety at the 3-position and the amino group at the 6-position serve as convenient handles for further chemical modifications, allowing for the creation of diverse libraries of ester and amide derivatives.

Experimental Protocol: Synthesis of 6-Amino-1H-indole-3-carboxamide Derivatives

-

Amide Coupling: A solution of this compound (or its N-protected form) is reacted with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

-

Purification: The resulting amide derivative is purified using column chromatography on silica gel.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, virology, and microbiology.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of indole derivatives against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(1H-indole-6-yl) benzamide | MCF-7 (Breast) | Not specified | [1] |

| N-(1H-indole-6-yl) benzamide | T47D (Breast) | Not specified | [1] |

| 3-Aroyl-1H-indole | HT29 (Colon) | In nanomolar range | [2] |

| 3-Aroyl-1H-indole | HepG2 (Liver) | In nanomolar range | [2] |

| Indole-2-carboxamide | K-562 (Leukemia) | 0.33 - 0.61 | [3] |

| Indole-2-carboxamide | HCT-116 (Colon) | 1.01 | [3] |

| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 4.36 - 6.10 | [4] |

| Thiazolyl-indole-2-carboxamide | HepG2 (Liver) | 32.74 - 69.63 | [4] |

| 6-Substituted aminoindazole | HCT116 (Colorectal) | 0.4 | [4] |

Signaling Pathways in Cancer

A key signaling pathway often implicated in the anticancer effects of indole derivatives is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][5]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Antiviral Activity

Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle.

Quantitative Data: Antiviral Activity of Indole Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 µg/mL (IC50) | [6][7] |

| Tetrahydroindole derivative | Hepatitis C Virus (gt 1b) | 7.9 | [2] |

| Tetrahydroindole derivative | Hepatitis C Virus (gt 2a) | 2.6 | [2] |

| Indole-2-carboxylate derivative | Coxsackie B3 virus | 1.59 | [8] |

| Indole-2-carboxylate derivative | Influenza A virus | 7.53 | [8] |

Mechanism of Antiviral Action

One of the key mechanisms of antiviral action for some indole derivatives is the inhibition of viral entry into host cells. This can be achieved by interfering with the fusion of the viral envelope with the host cell membrane.[9]

Caption: Inhibition of viral entry as a potential mechanism of action for this compound derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Indole-based compounds have shown significant potential in this area.

Quantitative Data: Antimicrobial Activity of Indole Derivatives

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| Indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 | [10] |

| Indole-3-carboxamido-polyamine | A. baumannii | ≤ 0.28 | [10] |

| Aminoguanidine-indole derivative | K. pneumoniae | 4 - 8 µg/mL | [11] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL | [12] |

| Indole-modified pyrazolopyridine | E. coli | 1.0 mg/mL | [13] |

Mechanism of Antimicrobial Action

A proposed mechanism for the antibacterial activity of certain indole derivatives is the disruption of the bacterial cell membrane integrity, leading to membrane permeabilization and subsequent cell death.[14]

Caption: Disruption of the bacterial cell membrane as a potential antimicrobial mechanism.

Key Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

-

Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with the virus for 1 hour.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The EC50 value is determined by the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, viruses, and bacteria, coupled with the potential for diverse chemical modifications, makes them an attractive area for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research in this exciting field of drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Transport across Escherichia coli Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actanaturae.ru [actanaturae.ru]

6-Amino-1H-indole-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This technical guide provides a detailed overview of the discovery, history, synthesis, and known properties of this compound. It includes a compilation of its physicochemical data, detailed experimental protocols for its synthesis from commercially available starting materials, and a discussion of the broader context of indole derivatives in biological systems. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the current scientific knowledge on this compound, offering a valuable resource for researchers in the field.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole ring system, such as the introduction of amino and carboxylic acid functionalities, can significantly influence the molecule's physicochemical properties and biological targets. This compound represents one such derivative, combining the key structural features of an amino group at the 6-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups offers potential for further chemical modification and exploration of its biological profile. While its direct biological roles and signaling pathway involvement are not yet fully elucidated, its structural similarity to other bioactive indoles suggests its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 90417-29-1 | [] |

| Molecular Formula | C₉H₈N₂O₂ | [] |

| Molecular Weight | 176.17 g/mol | [] |

| Melting Point | 207-209 °C | [] |

| Boiling Point | 518.7 °C at 760 mmHg | [] |

| Appearance | Not specified, likely a solid | |

| Solubility | Not specified | |

| InChI Key | LOPPIPLZGUYXJD-UHFFFAOYSA-N | [] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 6-nitroindole. The key steps involve the introduction of the carboxylic acid group at the 3-position followed by the reduction of the nitro group to an amine.

Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid (Precursor)

A detailed protocol for the synthesis of the nitro precursor has been described.[3]

Experimental Protocol:

-

Reaction Setup: Suspend the appropriate trifluoroketone precursor in a 4 M sodium hydroxide solution (20 equivalents).

-

Reaction Conditions: Stir the suspension at 60 °C overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract three times with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1 by the addition of concentrated HCl.

-

Isolate the resulting precipitate by vacuum filtration.

-

-

Purification: Wash the precipitate twice with water and five times with diethyl ether. Dry the solid under vacuum to yield the desired 6-Nitro-1H-indole-3-carboxylic acid.

Reduction of 6-Nitro-1H-indole-3-carboxylic Acid to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several general methods for the reduction of aromatic nitro compounds can be employed. Catalytic hydrogenation is a common and effective method.

General Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst and Solvent: Dissolve 6-Nitro-1H-indole-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography to yield pure this compound.

Logical Relationships in Indole-3-Carboxylic Acid Biosynthesis

While a specific signaling pathway for this compound has not been identified in the reviewed literature, the biosynthesis of related indole-3-carboxylic acid derivatives has been studied in plants like Arabidopsis thaliana.[4] The following diagram illustrates a simplified logical workflow of this biosynthetic pathway, providing a conceptual framework for how indole-3-carboxylic acids can be generated in biological systems. It is important to note that this is a generalized pathway and does not specifically depict the synthesis of the 6-amino derivative.

Experimental Workflow for Synthesis

The following diagram outlines the logical workflow for the chemical synthesis of this compound as described in the experimental protocols section.

Conclusion and Future Directions

This compound is a synthetically accessible indole derivative with potential for further exploration in drug discovery and development. This guide has provided a consolidated resource of its known properties and a viable synthetic route. The lack of detailed information regarding its specific historical discovery and direct involvement in biological signaling pathways highlights a gap in the current scientific literature. Future research efforts could focus on elucidating the biological activities of this compound and its derivatives, potentially identifying novel therapeutic applications. The synthetic protocols outlined herein provide a solid foundation for the preparation of this compound, enabling further investigation by the scientific community.

References

A Theoretical Investigation of 6-Amino-1H-indole-3-carboxylic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1H-indole-3-carboxylic acid is an indole derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. A thorough understanding of its molecular structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical whitepaper provides a comprehensive overview of the theoretical methodologies employed to study the molecular structure of this compound. While direct, in-depth computational studies on this specific molecule are not extensively available in the current literature, this guide outlines a robust, best-practice computational protocol based on established theoretical investigations of closely related indole derivatives.[1][2] This document serves as a methodological guide for researchers seeking to perform such an analysis, detailing the computational approaches, expected data, and visualization of the research workflow.

Introduction

Indole and its derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. The substituent pattern on the indole ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. This compound, with its amino and carboxylic acid functional groups, presents a unique electronic and structural profile. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for gaining insights into the molecular geometry, vibrational spectra, and electronic characteristics of such molecules at the atomic level.[1]

This whitepaper outlines the standard computational workflow for a comprehensive theoretical analysis of this compound.

Molecular and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a fundamental basis for further theoretical and experimental investigations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [] |

| Molecular Weight | 176.17 g/mol | [] |

| Melting Point | 207-209°C | [] |

| Boiling Point | 518.7°C at 760 mmHg | [] |

| Density | 1.509 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC2=C(C=C1N)NC=C2C(=O)O | [] |

| InChI Key | LOPPIPLZGUYXJD-UHFFFAOYSA-N | [] |

Theoretical Methodology: A Detailed Protocol

The following protocol describes a robust computational approach for the theoretical study of this compound, based on methodologies successfully applied to similar indole derivatives.[1][2]

Computational Details

Quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) functional.[1] A 6-311++G(d,p) basis set is recommended to provide a good balance of accuracy and computational cost, as it includes diffuse and polarization functions necessary for describing molecules with heteroatoms and potential hydrogen bonding.[1] Frequency calculations at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Data to be Generated

A comprehensive theoretical study would yield the following quantitative data, which should be tabulated for clarity.

3.2.1. Optimized Geometric Parameters

The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles that define the molecular structure would be determined. An illustrative example of how this data would be presented is shown in Table 2.

Table 2: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths (Å) | C2-C3 | Calculated Value |

| C3-C9 (Carboxyl C) | Calculated Value | |

| C6-N (Amino N) | Calculated Value | |

| C9-O1 (Carbonyl O) | Calculated Value | |

| C9-O2 (Hydroxyl O) | Calculated Value | |

| Bond Angles (°) | C2-C3-C9 | Calculated Value |

| C5-C6-N | Calculated Value | |

| O1-C9-O2 | Calculated Value | |

| Dihedral Angles (°) | C2-C3-C9-O1 | Calculated Value |

| C4-C5-C6-N | Calculated Value |

3.2.2. Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The frequencies and their corresponding assignments (e.g., N-H stretch, C=O stretch) are crucial for interpreting experimental spectroscopic data. Table 3 illustrates how this data would be presented.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Calculated Value | N-H stretch (indole) |

| Calculated Value | N-H stretch (amino) |

| Calculated Value | O-H stretch (carboxyl) |

| Calculated Value | C=O stretch (carboxyl) |

| Calculated Value | C-N stretch (amino) |

| Calculated Value | Indole ring deformations |

3.2.3. Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 4: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

Visualizations

Visual representations are critical for understanding molecular structures and theoretical workflows. The following diagrams are generated using the DOT language and rendered with Graphviz.

Molecular Structure

The following diagram illustrates the atomic connectivity of this compound.

References

Technical Guide: Solubility Profile of 6-Amino-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Amino-1H-indole-3-carboxylic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on structural analogs and general chemical principles. Furthermore, a detailed experimental protocol for determining the aqueous and non-aqueous solubility of this compound is presented, empowering researchers to generate precise solubility data in their own laboratories. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction to this compound

This compound is a derivative of indole, a heterocyclic aromatic compound. The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group suggests amphoteric properties, allowing it to act as both a weak acid and a weak base. These functional groups are expected to influence its solubility in various solvents, particularly in aqueous solutions at different pH values. The indole ring itself is largely nonpolar, which contributes to its solubility in organic solvents.

Qualitative Solubility Assessment

-

Aqueous Solubility: The presence of the amino and carboxylic acid groups suggests that the solubility in water will be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. In acidic solutions, the amino group will be protonated (-NH3+), and in basic solutions, the carboxylic acid group will be deprotonated (-COO-), both of which should increase water solubility due to the formation of more polar species.

-

Organic Solvent Solubility: Research on similar indole-dicarboxylic acids has indicated solubility in polar organic solvents such as methanol and Dimethyl Sulfoxide (DMSO)[1]. The nonpolar indole core of this compound suggests potential solubility in other polar organic solvents as well.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol outlines a reliable and widely used method for determining the equilibrium solubility of a compound. This "shake-flask" method is considered a gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Data Presentation

As quantitative data becomes available through experimental determination, it should be summarized in a clear and structured table for easy comparison. An example template is provided below.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | ||

| PBS (pH 5.0) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| PBS (pH 9.0) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 |

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking in the literature, the provided experimental protocol offers a robust method for researchers to generate this critical information. The qualitative assessment based on its chemical structure suggests that solubility will be influenced by pH in aqueous media and that it is likely to be soluble in polar organic solvents. The generation of precise solubility data is essential for the successful formulation and application of this compound in further research and development.

References

An In-depth Technical Guide to the Stability of 6-Amino-1h-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the stability of 6-Amino-1h-indole-3-carboxylic acid based on established principles of forced degradation studies. As of the date of this publication, specific stability data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research due to its structural relation to biologically active indole derivatives. Understanding its stability profile is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in drug synthesis. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide outlines a systematic approach to conducting stability studies on this compound, detailing the experimental protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 207-209 °C |

| Boiling Point | 518.7 °C at 760 mmHg |

| Appearance | Solid |

| Storage Conditions | 4°C, protect from light |

Forced Degradation Studies: A Proposed Framework

Forced degradation studies are designed to intentionally degrade the molecule to an extent of 5-20%, which is generally considered optimal for identifying degradation products and developing analytical methods.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 6-Amino-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the diazotization of 4-nitroaniline, followed by a Japp-Klingemann reaction to yield a key hydrazone intermediate. Subsequent Fischer indole synthesis affords the 6-nitroindole ester, which is then reduced to the corresponding 6-aminoindole ester. The final step involves the hydrolysis of the ester to yield the target molecule. This protocol includes a comprehensive list of materials, step-by-step procedures, and expected outcomes, supported by a summary of quantitative data and a visual workflow diagram.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its unique structural features, comprising a reactive amino group and a carboxylic acid function on the indole scaffold, make it an attractive starting material for the development of novel therapeutic agents. The protocol detailed herein follows a robust and well-established synthetic pathway, ensuring reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step process:

-

Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate via the Japp-Klingemann reaction.

-

Step 2: Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate through an acid-catalyzed Fischer indole synthesis.

-

Step 3: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate by the reduction of the nitro group.

-

Step 4: Synthesis of this compound via alkaline hydrolysis of the ethyl ester.

Data Presentation

| Parameter | Step 1: Hydrazone Formation | Step 2: Fischer Indole Synthesis | Step 3: Nitro Reduction | Step 4: Ester Hydrolysis |

| Starting Material | 4-Nitroaniline | Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate | Ethyl 6-nitro-1H-indole-3-carboxylate | Ethyl 6-amino-1H-indole-3-carboxylate |

| Key Reagents | NaNO₂, HCl, Ethyl pyruvate | Polyphosphoric acid (PPA) | SnCl₂·2H₂O, Ethanol, HCl | NaOH, Ethanol, Water |

| Reaction Temperature | 0-5 °C | 80-90 °C | Reflux (approx. 78 °C) | Reflux (approx. 80 °C) |

| Reaction Time | 1-2 hours | 1-2 hours | 2-4 hours | 4-6 hours |

| Typical Yield | 80-90% | 70-80% | 85-95% | 90-98% |

| Product Appearance | Yellow-orange solid | Light yellow solid | Off-white to pale yellow solid | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate

-

Diazotization of 4-Nitroaniline:

-

In a 250 mL beaker, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) by gentle heating.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 0.104 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Japp-Klingemann Reaction:

-

In a separate 1 L beaker, dissolve sodium acetate (41 g, 0.5 mol) in water (200 mL) and cool to 0-5 °C.

-

Add ethyl pyruvate (11.6 g, 0.1 mol) to the sodium acetate solution and stir vigorously.

-

Slowly add the cold diazonium salt solution to the ethyl pyruvate-sodium acetate mixture over 30 minutes, maintaining the temperature below 5 °C.

-

A yellow-orange precipitate will form. Continue stirring for 1 hour at 0-5 °C.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

-

Step 2: Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate

-

Fischer Indole Synthesis:

-

Place ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (25.1 g, 0.1 mol) in a 250 mL round-bottom flask.

-

Carefully add polyphosphoric acid (PPA) (100 g) to the flask with mechanical stirring.

-

Heat the mixture to 80-90 °C in an oil bath and maintain this temperature for 1-2 hours. The color of the mixture will darken.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

-

A light yellow precipitate will form. Allow the ice to melt completely.

-

Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C.

-

Step 3: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate

-

Reduction of the Nitro Group:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 6-nitro-1H-indole-3-carboxylate (23.4 g, 0.1 mol) in ethanol (200 mL).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) to the suspension.

-

Heat the mixture to reflux with stirring. The solid will gradually dissolve.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (500 g).

-

Slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH 9-10) to precipitate tin salts.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization from ethanol/water if necessary.

-

Step 4: Synthesis of this compound

-

Alkaline Hydrolysis:

-

In a 250 mL round-bottom flask, dissolve ethyl 6-amino-1H-indole-3-carboxylate (20.4 g, 0.1 mol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.

-